[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 923774-78-1
VCID: VC5170533
InChI: InChI=1S/C17H19ClN2O4S/c18-14-6-5-13(25-14)12(21)4-7-16(23)24-10-15(22)20-17(11-19)8-2-1-3-9-17/h5-6H,1-4,7-10H2,(H,20,22)
SMILES: C1CCC(CC1)(C#N)NC(=O)COC(=O)CCC(=O)C2=CC=C(S2)Cl
Molecular Formula: C17H19ClN2O4S
Molecular Weight: 382.86

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate

CAS No.: 923774-78-1

Cat. No.: VC5170533

Molecular Formula: C17H19ClN2O4S

Molecular Weight: 382.86

* For research use only. Not for human or veterinary use.

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate - 923774-78-1

Specification

CAS No. 923774-78-1
Molecular Formula C17H19ClN2O4S
Molecular Weight 382.86
IUPAC Name [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate
Standard InChI InChI=1S/C17H19ClN2O4S/c18-14-6-5-13(25-14)12(21)4-7-16(23)24-10-15(22)20-17(11-19)8-2-1-3-9-17/h5-6H,1-4,7-10H2,(H,20,22)
Standard InChI Key RUUCBBFATVJFQJ-UHFFFAOYSA-N
SMILES C1CCC(CC1)(C#N)NC(=O)COC(=O)CCC(=O)C2=CC=C(S2)Cl

Introduction

Understanding the Compound

The compound "[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate" appears to be a complex organic molecule with potential applications in medicinal chemistry, given its structural features:

  • Functional Groups: Includes an amino group, a cyano group, and ester functionalities.

  • Heterocyclic Component: Contains a chlorinated thiophene ring, which is often associated with bioactive compounds.

Potential Applications

Compounds with similar structures are typically explored for:

  • Pharmaceutical Development: Due to their functional groups and heterocyclic components, they may act as enzyme inhibitors or receptor modulators.

  • Material Science: Some derivatives are used in advanced materials due to their chemical stability and electronic properties.

Research Methodologies

To study this compound comprehensively:

  • Synthesis:

    • Likely involves multistep organic synthesis using commercially available precursors.

    • Key steps may include esterification, amination, and selective functionalization of the thiophene ring.

  • Characterization Techniques:

    • NMR Spectroscopy: For structural elucidation.

    • Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

    • Infrared (IR) Spectroscopy: To identify functional groups.

  • Biological Evaluation:

    • In silico docking studies to predict interactions with biological targets (e.g., enzymes or receptors).

    • In vitro assays to test for activity like anti-inflammatory or antimicrobial properties.

  • Computational Studies:

    • Molecular modeling to assess binding affinities.

    • QSAR (Quantitative Structure-Activity Relationship) analysis to predict bioactivity.

Further Research Directions

To gather more information about this compound:

  • Search specialized chemical databases like PubChem or SciFinder.

  • Explore journals focusing on organic synthesis, medicinal chemistry, or heterocyclic compounds.

If you have access to specific sources or additional context about this compound, please provide them for a more tailored response.

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